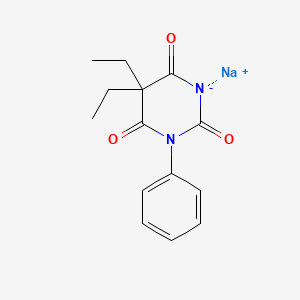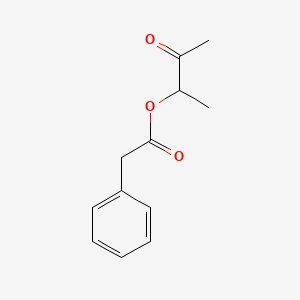
1,1'-Binaphthalene, 4,4'-dibutoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Binaphthalene, 4,4’-dibutoxy- is an organic compound with the chemical formula C₂₈H₃₀O₂ It is a derivative of binaphthalene, where the 4 and 4’ positions on the naphthalene rings are substituted with butoxy groups
Métodos De Preparación
The synthesis of 1,1’-Binaphthalene, 4,4’-dibutoxy- typically involves the reaction of binaphthol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,1’-Binaphthalene, 4,4’-dibutoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy groups, where nucleophiles like thiols or amines replace the butoxy groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Binaphthalene, 4,4’-dibutoxy- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of molecular interactions and as a probe in fluorescence-based assays.
Mecanismo De Acción
The mechanism of action of 1,1’-Binaphthalene, 4,4’-dibutoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy groups can enhance the compound’s solubility and facilitate its binding to target sites. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-Binaphthalene, 4,4’-dibutoxy- include other binaphthalene derivatives with different substituents, such as:
- 1,1’-Binaphthalene, 4,4’-dimethoxy-
- 1,1’-Binaphthalene, 4,4’-diethoxy-
- 1,1’-Binaphthalene, 4,4’-dipropoxy-
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
Propiedades
Número CAS |
4499-67-6 |
|---|---|
Fórmula molecular |
C28H30O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-butoxy-4-(4-butoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C28H30O2/c1-3-5-19-29-27-17-15-23(21-11-7-9-13-25(21)27)24-16-18-28(30-20-6-4-2)26-14-10-8-12-22(24)26/h7-18H,3-6,19-20H2,1-2H3 |
Clave InChI |
SKNZRFPXAIAPMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





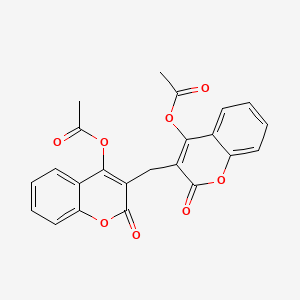
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
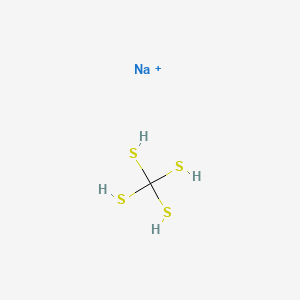

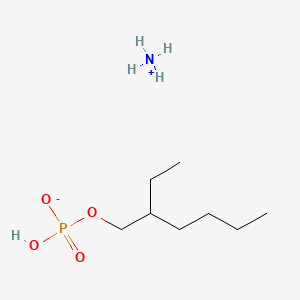


![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)
